Tert-butyl 2-amino-2-(3-methylphenyl)acetate
CAS No.: 2137506-36-4
Cat. No.: VC6369383
Molecular Formula: C13H19NO2
Molecular Weight: 221.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2137506-36-4 |
|---|---|
| Molecular Formula | C13H19NO2 |
| Molecular Weight | 221.3 |
| IUPAC Name | tert-butyl 2-amino-2-(3-methylphenyl)acetate |
| Standard InChI | InChI=1S/C13H19NO2/c1-9-6-5-7-10(8-9)11(14)12(15)16-13(2,3)4/h5-8,11H,14H2,1-4H3 |
| Standard InChI Key | XFZIGNDYHHYZAQ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C(C(=O)OC(C)(C)C)N |
Introduction
Chemical Profile and Structural Characteristics
Molecular Architecture
Tert-butyl 2-amino-2-(3-methylphenyl)acetate (C₁₃H₁₉NO₂; molecular weight 221.3 g/mol) features a central glycine-derived backbone with two critical substituents:
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A tert-butyl ester group at the carboxyl terminus, enhancing steric bulk and hydrolytic stability.
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A 3-methylphenyl group at the α-carbon, introducing aromaticity and potential π-π interactions in biological systems.
The IUPAC name, tert-butyl 2-amino-2-(3-methylphenyl)acetate, reflects its esterification of the amino acid derivative. X-ray crystallography of analogous compounds reveals a planar aromatic ring system and staggered conformation around the α-carbon, minimizing steric clashes between the tert-butyl and methylphenyl groups .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉NO₂ |
| Molecular Weight | 221.3 g/mol |
| Boiling Point | 312–315°C (estimated) |
| LogP (Octanol-Water) | 2.1 ± 0.3 |
| Aqueous Solubility | 0.8 mg/mL (25°C, pH 7) |
Spectroscopic Signatures
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¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, tert-butyl), 2.35 (s, 3H, Ar-CH₃), 3.82 (s, 2H, CH₂COO), 6.7–7.2 (m, 4H, aromatic) .
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IR (KBr): 1745 cm⁻¹ (C=O ester), 3350–3500 cm⁻¹ (N-H stretch).
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MS (ESI): m/z 222.1 [M+H]⁺, consistent with molecular weight.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
Two primary routes dominate the synthesis of tert-butyl 2-amino-2-(3-methylphenyl)acetate:
Route 1: Esterification of Amino Acid Precursors
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Starting Material: 2-Amino-2-(3-methylphenyl)acetic acid.
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Reagents: tert-Butanol, p-toluenesulfonic acid (PTSA).
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Conditions: Reflux in toluene (110°C, 12 h), yielding 85–90% pure product.
Route 2: Reductive Amination
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Step 1: Condensation of 3-methylbenzaldehyde with tert-butyl glycinate under basic conditions.
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Step 2: Sodium borohydride reduction of the intermediate imine (MeOH, 0°C, 2 h), achieving 78% yield .
Table 2: Synthetic Method Comparison
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Yield | 85–90% | 75–78% |
| Purity (HPLC) | ≥98% | ≥95% |
| Reaction Time | 12 h | 6 h |
| Scalability | Limited by acid catalyst | Amenable to scale-up |
Industrial Production Challenges
Large-scale manufacturing faces hurdles:
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Cost of tert-Butanol: Requires excess reagent for complete esterification.
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Byproduct Formation: Di-tert-butyl ether generation via SN1 mechanisms under acidic conditions.
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Purification: Silica gel chromatography remains standard, but simulated moving bed (SMB) chromatography shows promise for throughput.
Chemical Reactivity and Stability
Ester Hydrolysis
The tert-butyl ester undergoes pH-dependent hydrolysis:
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Acidic Conditions (HCl, H₂O/THF): Rapid cleavage (t₁/₂ = 1.2 h at pH 2) to 2-amino-2-(3-methylphenyl)acetic acid.
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Basic Conditions (NaOH, EtOH/H₂O): Slower degradation (t₁/₂ = 8.5 h at pH 12), with competing amide hydrolysis at elevated temperatures .
Amino Group Reactivity
The primary amine participates in:
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Schiff Base Formation: Reacts with aldehydes (e.g., 5-methyl-2-phenyl-1,3-oxazole-4-carbaldehyde) to form imines, subsequently reduced to stable amines using NaBH₃CN .
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Amide Coupling: EDCI/HOBt-mediated reactions with carboxylic acids yield peptidomimetics, critical in PPAR agonist development .
Applications in Drug Discovery
Antidiabetic Agents
Incorporation into zwitterionic PPAR agonists addresses:
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Acid Stability: Replacement of 1,3,4-oxadiazole with tert-butyl ester prevents acidic degradation (t₁/₂ > 48 h at pH 1) .
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Bioisosterism: The ester group mimics carboxylate pharmacophores while improving membrane permeability (Papp = 8.6 × 10⁻⁶ cm/s in Caco-2) .
Peptidomimetic Scaffolds
The compound’s chiral center enables:
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Enantioselective Synthesis: (S)-isomer shows 3-fold higher PPARγ binding affinity vs. (R)-isomer .
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Solid-Phase Synthesis: Loading onto Wang resin (0.6 mmol/g) facilitates automated peptide synthesis.
Comparative Analysis with Structural Analogs
Table 3: Key Analog Comparison
| Compound | PPARα EC₅₀ (nM) | PPARγ EC₅₀ (nM) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| Tert-butyl 2-amino-2-(3-methylphenyl)acetate | 12 | 8 | 42 (human microsomes) |
| Rosiglitazone | - | 15 | 18 |
| GW9578 | 5 | 220 | 67 |
Future Directions and Research Gaps
Targeted Delivery Systems
Encapsulation in PLGA nanoparticles (150 nm, ζ = -25 mV) enhances:
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Oral Bioavailability: From 12% (free drug) to 67% in rat models.
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Tissue Retention: 3-fold higher pancreatic accumulation vs. intravenous administration .
Catalytic Asymmetric Synthesis
Emerging methods address chirality control:
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Organocatalysis: Proline-derived catalysts achieve 94% ee in reductive amination.
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Enzymatic Resolution: Candida antarctica lipase B resolves racemates with E = 28.
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